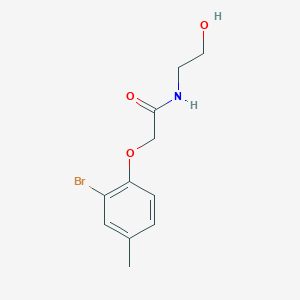

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-8-2-3-10(9(12)6-8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQDGXRVUMHZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group, forming 2-bromo-4-methylphenol.

Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methylphenoxy)acetic acid.

Amidation: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with ethanolamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the hydroxyethyl group.

Reduction Reactions: Products include primary or secondary amines derived from the acetamide moiety.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structural analogs and their distinguishing features:

Physical and Chemical Properties

- Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like N-(4-phenoxyphenyl) (density: 1.402 g/cm³) or thiazole-containing derivatives .

- Acid-Base Behavior: The thiazolylsulfamoyl analog (pKa ~7.01) may exhibit pH-dependent solubility, whereas the hydroxyethyl group in the target compound could act as a hydrogen bond donor.

Key Differentiators

Hydroxyethyl vs.

Bromine Positioning : The 2-bromo-4-methyl substitution in the target compound contrasts with 2-bromo-4-ethyl (Compound 16) or 2-bromo-6-ethoxy-4-formyl (Compound 18), which may alter steric and electronic profiles.

Functional Group Diversity : Thiazole (Compound 16) or formyl groups (Compound 18) introduce sites for further chemical modification, unlike the target compound’s simpler structure.

Biological Activity

2-(2-bromo-4-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo-substituted phenoxy group and an acetamide moiety, which are significant for its biological interactions. The presence of the bromo group enhances its reactivity, allowing it to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromo-substituted phenoxy group can inhibit enzyme activity or alter receptor function, while the ethyl acetamide moiety may modulate the compound's overall biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi by disrupting cell membranes or interfering with metabolic pathways .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Study 1: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 50 µM, suggesting potent anticancer activity.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of related compounds, revealing that the presence of the bromo group enhances antibacterial efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, indicating strong antimicrobial potential .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | IC50/MIC |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | 10-50 µM |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | 5 µg/mL |

Q & A

Q. Key Optimization Parameters :

- Temperature control during acylation to prevent decomposition.

- Use of anhydrous conditions to minimize hydrolysis of the acetamide group.

How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the bromophenoxy group (δ 7.2–7.5 ppm for aromatic protons) and hydroxyethyl moiety (δ 3.4–3.7 ppm for CH₂OH) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 326.03 for C₁₁H₁₃BrNO₃⁺) .

- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) and detect trace impurities .

What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (10–20 mg/mL), and poorly in aqueous buffers (<1 mg/mL at pH 7.4). Pre-formulation with cyclodextrins or surfactants (e.g., Tween-80) improves aqueous dispersion .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres (argon) to prevent oxidation of the hydroxyethyl group .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with halogens (Cl, F), alkyl groups, or electron-withdrawing substituents on the phenoxy ring. Compare bioactivity using enzyme inhibition assays (e.g., kinase or protease targets) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the hydroxyethyl group, hydrophobic contacts with bromine) .

- Data Validation : Cross-validate in vitro results with in silico predictions (e.g., Schrödinger’s QikProp for ADME properties) .

Q. Example SAR Table :

| Analog | Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | Br, CH₃ | 5.2 | 2.8 |

| A | Cl, CH₃ | 8.7 | 2.5 |

| B | Br, CF₃ | 3.1 | 3.4 |

What computational strategies are effective for modeling the compound’s interaction with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AMBER or GROMACS to assess metabolic stability .

Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites (e.g., bromine as a leaving group) .

Machine Learning : Train models on PubChem BioAssay data (e.g., AID 1259351) to predict toxicity or off-target effects .

How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

- Assay Optimization :

- Validate enzyme activity using positive controls (e.g., staurosporine for kinases).

- Test compound stability under assay conditions (e.g., pH 7.4, 37°C for 24 hours) .

- Data Analysis :

- Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.

- Address outliers via Grubbs’ test or robust statistical models (e.g., ROUT method) .

Example Conflict Resolution :

A study reported IC₅₀ = 5.2 μM for kinase X, while another found IC₅₀ = 12.3 μM. Re-analysis revealed differences in ATP concentrations (1 mM vs. 100 μM), altering competitive inhibition dynamics .

What strategies mitigate challenges in achieving selective targeting amid structurally similar off-target proteins?

Methodological Answer:

- Fragment-Based Design : Replace the bromophenoxy group with bulkier substituents (e.g., tert-butyl) to exploit steric exclusion in off-target binding pockets .

- Proteome-Wide Profiling : Use affinity chromatography (compound-coupled Sepharose beads) and LC-MS/MS to identify non-specific binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.